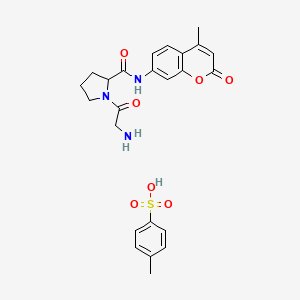

H-Gly-DL-Pro-AMC.TsOH

Description

Significance of Peptide-Coumarin Conjugates as Enzymatic Probes

Peptide-coumarin conjugates are a prominent class of fluorogenic substrates used to probe the activity of a wide range of peptidases. nih.govbohrium.com The coumarin (B35378) group, specifically 7-amino-4-methylcoumarin (B1665955) (AMC), serves as the fluorescent reporter. caymanchem.com When a peptide is attached to the amino group of AMC, the fluorescence of the coumarin is quenched. caymanchem.com Enzymatic hydrolysis of the amide bond linking the peptide to the AMC molecule liberates the highly fluorescent AMC, which can be quantified to determine the rate of the enzymatic reaction. caymanchem.comaatbio.com The versatility of peptide synthesis allows for the creation of a diverse library of peptide-AMC substrates, each tailored to the specific recognition sequence of a particular peptidase. bohrium.comresearchgate.net

Overview of Protease and Peptidase Families in Biological Systems

Proteases, also known as peptidases or proteinases, are enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids through the hydrolysis of peptide bonds. wikipedia.org They are involved in a vast array of biological processes, including digestion, blood coagulation, immune response, and cell signaling. wikipedia.orgebi.ac.uk Proteases are broadly classified into several families based on their catalytic mechanism and the nature of the amino acid residue at their active site. wikipedia.org The major classes include serine proteases, cysteine proteases, aspartic proteases, metalloproteases, threonine proteases, and glutamic proteases. wikipedia.org Further classification is based on evolutionary relationships, with families and clans grouping together related enzymes. wikipedia.orgebi.ac.uk For instance, the MEROPS database provides a comprehensive classification of proteases into families and clans based on their structure, mechanism, and catalytic residue order. ebi.ac.uk

Historical Context of Aminomethylcoumarin (AMC) Derivatives in Enzymology

The use of aminomethylcoumarin (AMC) derivatives as fluorogenic substrates in enzymology has a rich history. The principle relies on the significant increase in fluorescence when the non-fluorescent amide linkage of a peptide-AMC conjugate is cleaved, releasing the highly fluorescent AMC. caymanchem.com This method offers a significant advantage over colorimetric assays due to its higher sensitivity, allowing for the detection of very low levels of enzyme activity. nih.gov Over the years, a wide variety of AMC-based substrates have been synthesized to study the activity of numerous proteases, including chymotrypsin, aminopeptidases, and caspases. caymanchem.comnih.gov The development of these substrates has been instrumental in advancing our understanding of enzyme kinetics and in the high-throughput screening of enzyme inhibitors.

Rationale for Dipeptide-AMC Substrates in Enzyme Activity Profiling

Dipeptide-AMC substrates are particularly valuable for profiling the activity of dipeptidyl peptidases (DPPs), a class of exopeptidases that cleave dipeptides from the N-terminus of polypeptide chains. researchgate.netwikipedia.org The specificity of these enzymes is largely determined by the first two amino acids of the substrate. wikipedia.org By synthesizing a library of dipeptide-AMC substrates with varying amino acid sequences, researchers can systematically investigate the substrate specificity of a particular DPP. researchgate.net This approach is crucial for understanding the biological roles of these enzymes and for the development of specific inhibitors. For example, Gly-Pro-AMC is a well-established fluorogenic substrate for dipeptidyl peptidase IV (DPPIV), an important therapeutic target. aatbio.comanaspec.com

Specific Academic Relevance of H-Gly-DL-Pro-AMC.TsOH in Modern Enzymology

This compound is a specific fluorogenic substrate with significant relevance in modern enzymology, primarily for the study of dipeptidyl peptidase IV (DPPIV) and other prolyl peptidases. aatbio.comsigmaaldrich.com DPPIV is a serine protease that plays a crucial role in various physiological processes, including glucose metabolism and immune regulation, by cleaving N-terminal dipeptides with proline or alanine (B10760859) at the penultimate position. wikipedia.orgsigmaaldrich.comnih.gov The Gly-Pro sequence in H-Gly-DL-Pro-AMC mimics the natural substrate recognition motif of DPPIV. aatbio.comsigmaaldrich.com The use of the DL-proline provides a racemic mixture, which can be useful in certain research contexts. The tosylate (TsOH) salt form enhances the solubility and stability of the compound.

The cleavage of H-Gly-DL-Pro-AMC by DPPIV releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), allowing for a sensitive and continuous assay of enzyme activity. aatbio.com This substrate is widely used in academic and pharmaceutical research for high-throughput screening of DPPIV inhibitors, which are a major class of drugs for the treatment of type 2 diabetes. aatbio.com Furthermore, this substrate aids in fundamental research to understand the kinetics, mechanism, and substrate specificity of DPPIV and related enzymes like fibroblast activation protein (FAP). medchemexpress.comnih.gov

Properties

Molecular Formula |

C24H27N3O7S |

|---|---|

Molecular Weight |

501.6 g/mol |

IUPAC Name |

1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C17H19N3O4.C7H8O3S/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)19-17(23)13-3-2-6-20(13)15(21)9-18;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,23);2-5H,1H3,(H,8,9,10) |

InChI Key |

UPJXMGBMMLNPJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of H Gly Dl Pro Amc.tsoh

Advanced Synthetic Strategies for Peptidic Fluorogenic Probes

The synthesis of peptidic fluorogenic probes like H-Gly-DL-Pro-AMC involves the covalent linkage of a specific peptide sequence to a fluorophore. The fluorescence of the probe is typically quenched until an enzymatic reaction cleaves the peptide, releasing the fluorescent group. ens-lyon.frmdpi.com The general approach for synthesizing H-Gly-DL-Pro-AMC combines principles of peptide chemistry with the coupling of the peptide to the aminocoumarin fluorophore.

The process typically begins with the synthesis of the dipeptide fragment, Gly-DL-Pro. This can be achieved through either solution-phase or solid-phase peptide synthesis (SPPS) methodologies. In a common solution-phase approach, the N-terminus of the first amino acid (Glycine) is protected with a group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), and the C-terminus of the second amino acid (DL-Proline) is protected as an ester. A coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), is then used to form the peptide bond.

Once the protected dipeptide (e.g., Boc-Gly-DL-Pro-OH) is synthesized and purified, it is coupled to 7-amino-4-methylcoumarin (B1665955) (AMC). This is an amidation reaction where the carboxyl group of the proline residue is activated and then reacted with the amino group of AMC. The final step involves the removal of the N-terminal protecting group (e.g., Boc) under acidic conditions to yield the free amine of the glycine (B1666218) residue, resulting in the H-Gly-DL-Pro-AMC product.

| Step | Description | Key Reagents |

| 1. Peptide Synthesis | Formation of the Gly-DL-Pro dipeptide with protected functional groups. | Boc-Gly-OH, DL-Proline, DCC/HBTU |

| 2. Fluorophore Coupling | Amidation reaction between the protected dipeptide and 7-amino-4-methylcoumarin. | Boc-Gly-DL-Pro-OH, AMC, Coupling Agents |

| 3. Deprotection | Removal of the N-terminal protecting group (e.g., Boc) to yield the final peptide. | Trifluoroacetic Acid (TFA) |

This synthetic route is modular, allowing for the substitution of different amino acids or fluorophores to create a variety of probes for different enzymes. nih.gov

Stereochemical Considerations in the Synthesis of DL-Proline-Containing Peptides

A critical aspect of the synthesis of H-Gly-DL-Pro-AMC is the use of DL-proline, which is a racemic mixture of D-proline and L-proline. nih.gov The presence of this racemic mixture means that the final product is not a single compound but a mixture of two diastereomers: H-Gly-D-Pro-AMC and H-Gly-L-Pro-AMC.

Proline is unique among proteinogenic amino acids because its side chain forms a cyclic structure by bonding back to the backbone nitrogen atom. frontiersin.org This rigid five-membered ring restricts the conformational flexibility of the peptide backbone. sigmaaldrich.com A significant consequence of this structure is the notable propensity of the Xaa-Pro peptide bond (in this case, the Gly-Pro bond) to exist in both cis and trans conformations. While most peptide bonds strongly favor the trans configuration, the energy difference between the cis and trans isomers of a prolyl peptide bond is small, leading to a significant population of the cis isomer in solution. frontiersin.orgsigmaaldrich.com

The synthesis with DL-proline introduces further complexity:

Diastereomeric Products: The coupling of glycine to DL-proline results in two distinct peptide chains, Gly-D-Pro and Gly-L-Pro. These diastereomers can have different chemical properties and, importantly, may interact differently with enzymes. Many proteases are highly stereospecific and may preferentially cleave one diastereomer over the other.

Therefore, when using H-Gly-DL-Pro-AMC in enzymatic assays, it is essential to recognize that the observed kinetics may represent a composite of the interactions with both the D-Pro and L-Pro containing substrates.

Optimization of Tosylate Salt Formation for Research Applications

The final compound is isolated as a tosylate salt, indicated by the ".TsOH" in its name. This refers to the salt formed between the free N-terminal amino group of the glycine residue and p-toluenesulfonic acid (TsOH). The formation of a salt is a deliberate and crucial step in the final stage of synthesis and purification for several practical reasons.

p-Toluenesulfonic acid is a strong organic acid, making it effective for forming stable, crystalline salts with basic compounds like peptides that possess a free amino group. google.com The conversion of the free base form of the peptide into its tosylate salt offers several advantages:

Improved Stability and Shelf-Life: Amorphous, free-base peptides can be more susceptible to degradation over time. Crystalline salts are generally more stable, both chemically and physically, leading to a longer shelf-life. nih.gov

Enhanced Solubility: While peptide solubility can be variable, tosylate salts often exhibit improved solubility in aqueous buffers, which is critical for preparing stock solutions and performing enzymatic assays. rsc.org

Ease of Handling: The free-base form of small peptides can sometimes be oily or difficult to handle. Converting them into a crystalline salt often yields a fine, free-flowing powder that is easier to weigh and dispense accurately. nih.gov

Purification: Salt formation can be used as a final purification step. The peptide is selectively precipitated as its tosylate salt from a solution, leaving impurities behind.

The optimization process involves selecting an appropriate solvent system from which the tosylate salt will crystallize effectively. google.com The stoichiometry between the peptide and p-toluenesulfonic acid is carefully controlled to ensure complete salt formation without introducing excess acid into the final product.

Analytical Characterization Techniques for Confirming H-Gly-DL-Pro-AMC.TsOH Purity and Stereoisomeric Composition

To ensure the quality and reliability of this compound for research applications, a suite of analytical techniques is employed to confirm its identity, purity, and stereoisomeric composition.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final product. A reversed-phase HPLC method can separate the target compound from any unreacted starting materials, byproducts from the synthesis, or degradation products. The presence of the DL-proline means that the chromatogram may show two closely eluting peaks corresponding to the H-Gly-D-Pro-AMC and H-Gly-L-Pro-AMC diastereomers, although they may also co-elute depending on the column and mobile phase conditions. The purity is typically reported as a percentage based on the total peak area.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular identity of the compound by measuring its molecular weight. Electrospray ionization (ESI) is a common technique for analyzing peptides. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the protonated molecule [M+H]⁺, confirming that the correct peptide has been coupled to the AMC fluorophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed structural information. The spectrum can confirm the presence of all structural components: the glycine, proline, and AMC moieties, as well as the tosylate counter-ion. Specific proton signals can be assigned to each part of the molecule, verifying its complete structure.

Fluorometry: While not a purity assay, a functional check using a fluorometer is essential. This test confirms the fluorogenic nature of the substrate. The intact probe should exhibit minimal fluorescence at the emission wavelength of free AMC (around 440-460 nm). abcam.comanaspec.com Upon enzymatic cleavage (e.g., by an enzyme like dipeptidyl peptidase IV), a significant increase in fluorescence intensity should be observed, validating the probe's utility as an enzyme substrate. researchgate.netnih.gov

The combination of these techniques provides a comprehensive characterization of this compound, ensuring its suitability for sensitive and quantitative enzymatic assays.

| Technique | Purpose | Expected Outcome |

| HPLC | Purity Assessment | A major peak (or two closely eluting diastereomeric peaks) with purity >95%. |

| Mass Spectrometry | Identity Confirmation | Observed m/z matches the calculated molecular weight of the protonated molecule. |

| ¹H NMR | Structural Elucidation | Signals corresponding to all protons in the Gly, Pro, AMC, and Tosylate structures. |

| Fluorometry | Functional Validation | Low baseline fluorescence; significant increase upon enzymatic cleavage. |

Enzymatic Hydrolysis and Kinetic Analysis of H Gly Dl Pro Amc.tsoh

General Principles of Fluorometric Enzyme Assays Utilizing AMC Release

Fluorometric enzyme assays that rely on the release of 7-amino-4-methylcoumarin (B1665955) (AMC) are a cornerstone of modern enzyme kinetics. nih.govabcam.com The underlying principle of these assays is the enzymatic cleavage of a non-fluorescent or weakly fluorescent substrate to yield a highly fluorescent product. nih.gov In the case of H-Gly-DL-Pro-AMC.TsOH, the substrate consists of the dipeptide Gly-Pro linked to the AMC fluorophore via an amide bond. This bond renders the coumarin (B35378) group non-fluorescent.

Upon enzymatic hydrolysis of the amide bond by a suitable peptidase, the free AMC molecule is liberated. abcam.com Free AMC exhibits strong fluorescence when excited with ultraviolet light (typically around 350-380 nm), with a corresponding emission in the blue wavelength range (approximately 440-465 nm). abcam.comnih.gov This significant increase in fluorescence intensity is directly proportional to the amount of AMC released and, consequently, to the rate of the enzymatic reaction. The high sensitivity of fluorescence detection allows for the use of low substrate and enzyme concentrations, making it an ideal method for high-throughput screening and detailed kinetic studies. aatbio.com

The continuous nature of these assays, where the fluorescence signal is monitored in real-time, enables the precise determination of initial reaction velocities, which are crucial for accurate kinetic analysis. diabetesjournals.org Factors such as pH, temperature, and the presence of inhibitors can be systematically varied to understand their effects on enzyme activity.

Quantitative Measurement of Enzyme Activity with this compound

The quantitative measurement of enzyme activity using this compound involves monitoring the rate of fluorescence increase over time. A typical assay is conducted in a temperature-controlled fluorometer or a microplate reader equipped with appropriate excitation and emission filters.

The assay mixture generally consists of a buffered solution at the optimal pH for the enzyme of interest, the enzyme itself, and the this compound substrate. The reaction is initiated by the addition of either the enzyme or the substrate. The fluorescence intensity is then recorded at regular intervals.

To convert the measured relative fluorescence units (RFU) per unit of time into a specific enzyme activity (e.g., moles of substrate hydrolyzed per minute per milligram of enzyme), a standard curve of known AMC concentrations is required. This calibration allows for the determination of the precise amount of product formed.

A generalized protocol for measuring peptidase activity is as follows:

Preparation of Reagents:

Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and dilute it to the desired final concentration in the assay buffer.

Prepare a solution of the purified enzyme in an appropriate buffer that maintains its stability and activity.

Prepare a series of AMC standards of known concentrations in the assay buffer.

Assay Procedure:

Pipette the assay buffer and the substrate solution into the wells of a microplate or a cuvette.

Pre-incubate the mixture at the desired temperature.

Initiate the reaction by adding the enzyme solution.

Immediately begin monitoring the fluorescence increase over time.

Data Analysis:

Determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.

Use the AMC standard curve to convert the rate of fluorescence increase (RFU/min) into the rate of product formation (moles/min).

Calculate the specific activity of the enzyme, taking into account the enzyme concentration used in the assay.

Determination of Kinetic Parameters (Kₘ, kcat, kcat/Kₘ) for Peptidase Interactions

The interaction of a peptidase with this compound can be characterized by determining the Michaelis-Menten kinetic parameters: the Michaelis constant (Kₘ), the catalytic constant (kcat), and the specificity constant (kcat/Kₘ).

Kₘ (Michaelis Constant): This parameter represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). It is an inverse measure of the affinity of the enzyme for the substrate. A lower Kₘ value indicates a higher affinity. To determine Kₘ, the initial reaction velocities are measured at various substrate concentrations. doi.org The data are then fitted to the Michaelis-Menten equation, often using a Lineweaver-Burk plot (a plot of 1/V₀ versus 1/[S]) or non-linear regression analysis. researchgate.net

kcat (Catalytic Constant or Turnover Number): This represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is a measure of the catalytic efficiency of the enzyme. kcat is calculated from the maximum velocity (Vₘₐₓ) and the total enzyme concentration ([E]ₜ) using the equation: kcat = Vₘₐₓ / [E]ₜ.

The following table provides representative kinetic parameters for the hydrolysis of the related substrate Gly-Pro-AMC by human dipeptidyl peptidase IV (DPP-IV), a well-known enzyme that cleaves this substrate. doi.org It is important to note that these values can vary depending on the specific enzyme and assay conditions.

| Enzyme | Substrate | Kₘ (µM) | Reference |

| Human Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-AMC | ~50 | doi.org |

Analysis of Substrate Inhibition and Activation Phenomena with this compound

While the Michaelis-Menten model assumes a hyperbolic relationship between substrate concentration and reaction velocity, deviations can occur. One such phenomenon is substrate inhibition, where the reaction rate decreases at high substrate concentrations. This can happen if two substrate molecules bind to the enzyme's active site in a non-productive manner, thereby inhibiting the catalytic process.

For substrates similar to this compound, such as Suc-Gly-Pro-AMC, substrate inhibition kinetics have been observed with certain enzymes. When studying the kinetics of this compound hydrolysis, it is crucial to test a wide range of substrate concentrations to identify any potential substrate inhibition. If substrate inhibition is present, the typical Michaelis-Menten plot will show an initial increase in velocity followed by a decrease at higher substrate concentrations. In such cases, a modified Michaelis-Menten equation that accounts for substrate inhibition must be used to analyze the data and determine the kinetic parameters accurately.

Conversely, substrate activation is also a possibility, where the binding of a second substrate molecule to an allosteric site enhances the enzyme's catalytic activity. This would be observed as a sigmoidal, rather than hyperbolic, relationship between reaction velocity and substrate concentration. A thorough kinetic analysis of this compound should, therefore, encompass a broad range of substrate concentrations to fully characterize the enzyme-substrate interaction.

Peptidase Specificity and Substrate Profiling with H Gly Dl Pro Amc.tsoh

Investigation of Dipeptidyl Peptidase IV (DPP-IV) Activity and Selectivity Towards H-Gly-DL-Pro-AMC.TsOH

Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine protease that plays a significant role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govaatbio.com DPP-IV exhibits a strong preference for cleaving X-Pro dipeptides from the N-terminus of polypeptides, where X is typically an aliphatic amino acid. dcu.ie The substrate H-Gly-Pro-AMC is widely used to assay DPP-IV activity due to its Gly-Pro sequence, which is a preferred target for the enzyme. aatbio.compromega.esanaspec.com Upon cleavage by DPP-IV, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group is released, providing a sensitive method for monitoring enzyme activity. promega.esanaspec.com

DPP-IV's selectivity for Gly-Pro sequences is a key aspect of its biological function and its utility as a therapeutic target for type 2 diabetes. aatbio.com The enzyme's active site contains a hydrophobic pocket that accommodates the proline residue, and its specificity is further dictated by interactions with the N-terminal amino acid. nih.gov While H-Gly-Pro-AMC is a standard substrate, DPP-IV can also cleave other X-Pro sequences, albeit with varying efficiency. dcu.ie The selectivity of DPP-IV inhibitors is crucial, as off-target inhibition of related proteases like DPP8 and DPP9 could lead to adverse effects. nih.govnih.gov

| Substrate | Enzyme Source | Km (µM) | Vmax/Km (min-1) |

|---|---|---|---|

| GP-BAN | Human Plasma | Not specified | 0.21 |

| GP-AMC | Human Plasma | Not specified | 0.09 |

This table presents a comparison of the catalytic efficiency of DPP-IV in human plasma towards two different fluorogenic substrates, GP-BAN and GP-AMC. rsc.org The higher Vmax/Km for GP-BAN suggests it is a more efficient substrate for DPP-IV under these conditions.

Characterization of Fibroblast Activation Protein (FAP) Substrate Recognition

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed in the stroma of many epithelial cancers and sites of tissue remodeling. nih.govnih.govnih.gov Similar to DPP-IV, FAP belongs to the S9 family of serine proteases and can exhibit dipeptidyl peptidase activity. frontiersin.org However, FAP is distinguished by its unique endopeptidase activity, showing a strict requirement for a proline at the P1 position and a glycine (B1666218) at the P2 position of its substrates. researchgate.netresearchgate.net This stringent Gly-Pro cleaving specificity makes substrates like H-Gly-Pro-AMC useful for studying FAP activity. nih.gov

FAP's substrate recognition is further defined by its preference for small, uncharged amino acids at the P3 position, while it can tolerate a wider variety of amino acids at the P4, P1', and P2' positions. researchgate.net The structural basis for FAP's dual exo- and endopeptidase activities lies in the differences in the active site compared to DPP-IV. Specifically, the presence of a neutral Ala657 residue in FAP, in contrast to the negatively charged Asp663 in DPP-IV, contributes to its broader substrate acceptance. researchgate.neth1.co

Assessment of Prolyl Oligopeptidase (POP) and Endopeptidase (PREP) Interactions

Prolyl Oligopeptidase (POP), also known as Prolyl Endopeptidase (PREP), is a cytosolic serine protease that cleaves peptide bonds on the C-terminal side of proline residues within small peptides (typically less than 30 amino acids). frontiersin.orgwikipedia.org PREP is implicated in the maturation and degradation of various peptide hormones and neuropeptides. wikipedia.orgnih.gov Chromogenic and fluorogenic substrates like Z-Gly-Pro-pNA and Z-Gly-Pro-AMC are commonly used to measure PREP activity. nih.govnih.gov

While both FAP and PREP are prolyl-specific enzymes, they have distinct substrate preferences and cleavage patterns. frontiersin.org PREP acts as an endopeptidase, cleaving internal proline bonds, whereas FAP exhibits both endo- and exopeptidase activity with a strict requirement for a Gly-Pro sequence. researchgate.netnih.gov The substrate Suc-Gly-Pro-AMC has been shown to be a substrate for both FAP and PREP, highlighting the need for specific inhibitors to differentiate their activities in complex biological samples. medchemexpress.commedchemexpress.com

| Inhibitor | Enzyme | IC50 (nM) |

|---|---|---|

| UAMC-1110 | FAP | 3.2 |

| UAMC-1110 | PREP | 1800 |

| DOTA.SA.FAPi TFA | FAP | 0.9 |

| DOTA.SA.FAPi TFA | PREP | 5400 |

This table illustrates the selectivity of two different inhibitors for FAP over PREP. medchemexpress.com The significantly lower IC50 values for FAP indicate a much higher potency of these inhibitors for FAP compared to PREP.

Exploration of Other Proteases and Peptidases Exhibiting Gly-Pro Cleavage Activity

Beyond DPP-IV, FAP, and PREP, other proteases can also cleave Gly-Pro sequences. The MEROPS peptidase database lists numerous enzyme families with post-proline cleaving activity. nih.govmdpi.com For instance, Dipeptidyl Peptidases 8 and 9 (DPP8 and DPP9) are related to DPP-IV and can also exhibit Gly-Pro cleavage activity. nih.govpromega.esnih.gov Additionally, some bacterial enzymes, such as those from Porphyromonas gingivalis, possess TPP (tripeptidyl peptidase) activity that can cleave collagen fragments containing (Gly-Xaa-Pro)n sequences. nih.gov In the oral cavity, novel glutamine-specific endoproteases have been identified that show a preference for the tripeptide Xaa-Pro-Gln. nih.gov Furthermore, certain proline-specific peptidases from fungi are of interest for their ability to hydrolyze proline-rich oligopeptides. mdpi.com

Influence of the DL-Proline Moiety on Enzyme Stereoselectivity and Substrate Binding

The use of a DL-proline racemic mixture in the this compound substrate introduces the element of stereoselectivity in enzyme-substrate interactions. While L-proline is the naturally occurring and predominantly recognized isomer for most peptidases, the presence of D-proline can provide insights into an enzyme's active site architecture and flexibility. researchgate.netmdpi.com

Some enzymes exhibit a strict stereospecificity for L-proline. For example, DPP-IV's activity is highly dependent on the L-configuration of the proline residue. nih.gov In contrast, FAP has been shown to tolerate D-amino acids at the P2 position, suggesting a greater degree of flexibility in its active site. researchgate.net The cis/trans isomerization of the peptide bond preceding proline is a critical factor in substrate recognition and binding for many prolyl peptidases. mdpi.com The rigid pyrrolidine (B122466) ring of proline imposes significant conformational constraints on the peptide backbone, which is a key determinant of substrate specificity. mdpi.comnih.gov The ability of an enzyme to accommodate a D-proline residue can indicate a less constrained active site or a different binding mode compared to enzymes that are strictly specific for L-proline.

Mapping Subsite Specificity of Enzymes Using this compound Variants

Systematic modification of the this compound substrate can be a powerful strategy for mapping the subsite specificities of various peptidases. By synthesizing and testing a library of substrate variants with different amino acids at the P2 (Gly) and P1 (Pro) positions, as well as extending the peptide chain, researchers can gain detailed information about the structural and chemical requirements for optimal substrate binding and cleavage.

For example, studies on FAP have utilized libraries of quenched fluorescent substrates to define its P4-P2' specificity, confirming its strict requirement for Pro at P1 and Gly (or D-amino acids) at P2. researchgate.net Similarly, the substrate specificity of PREP has been investigated using various peptide substrates to understand its preference for internal proline residues. nih.gov The development of selective substrates is crucial for distinguishing the activities of closely related enzymes like FAP and DPP-IV. semanticscholar.org By comparing the kinetic parameters (kcat and Km) obtained with different substrate variants, a detailed map of the enzyme's active site pockets and their preferences for specific amino acid side chains can be constructed. core.ac.uk This information is invaluable for the design of highly selective inhibitors and activity-based probes for these enzymes. nih.gov

Mechanistic Enzymology and Enzyme Substrate Interactions

Elucidation of Catalytic Mechanisms Through Kinetic Studies with H-Gly-DL-Pro-AMC.TsOH

Kinetic studies utilizing H-Gly-DL-Pro-AMC are fundamental to deciphering the catalytic mechanisms of serine proteases such as Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Endopeptidase (PEP). The hydrolysis of the substrate releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group, providing a direct, real-time measure of the reaction rate. diabetesjournals.orgaatbio.commedchemexpress.com By varying substrate concentrations and measuring the initial velocity of AMC production, key kinetic parameters can be determined.

Pre-steady-state kinetic analysis with similar substrates has been instrumental in revealing multi-step catalytic pathways. For instance, studies on DPP-IV using a chromogenic analogue, Gly-Pro-pNA, demonstrated a "burst" of product release. nih.gov This phenomenon indicates that the catalytic process involves at least two steps: a rapid initial acylation step where the Gly-Pro dipeptide is covalently attached to the active site serine, releasing the fluorescent AMC group, followed by a slower, rate-limiting deacylation step (hydrolysis) that regenerates the free enzyme. nih.gov The observation of such kinetics confirms the classic serine protease mechanism involving the formation of a covalent acyl-enzyme intermediate.

Furthermore, pH-dependence studies of the kinetic parameters can reveal the ionization states of critical active site residues. For DPP-IV, the cleavage of Gly-Pro analogues is facilitated by a residue with a pKa suggestive of a catalytic histidine, which, as part of the Ser-His-Asp triad (B1167595), activates the serine nucleophile for attack on the substrate's carbonyl carbon. nih.gov

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Fibroblast Activation Protein (FAP/APCE) | Gly-Pro-AMC | 455 | 1.5 | 3.3 x 10³ |

| Fibroblast Activation Protein (FAP/APCE) | Z-Gly-Pro-AMC | 100 | 18 | 1.8 x 10⁵ |

| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-AMC | 40 | 172 | 4.3 x 10⁶ |

Data compiled from studies on Antiplasmin-Cleaving Enzyme (APCE), a FAP-like protease, and DPP-IV. nih.gov The Z-Gly-Pro-AMC substrate includes a benzyloxycarbonyl (Z) group at the N-terminus.

Role of the Gly-DL-Pro Sequence in Enzyme Active Site Recognition and Orientation

The dipeptide sequence Gly-Pro is the primary determinant for substrate specificity, guiding the molecule into the active site of target enzymes like DPP-IV and Fibroblast Activation Protein (FAP). researchgate.netresearchgate.net According to the Schechter and Berger nomenclature, the enzyme's subsites (S) accommodate the substrate's residues (P). In H-Gly-DL-Pro-AMC, the proline residue fits into the S1 subsite, and the glycine (B1666218) residue occupies the S2 subsite. biorxiv.orgnih.gov

The S1 subsite of these enzymes is typically a hydrophobic pocket that favorably accommodates the rigid, cyclic structure of the proline residue. This interaction is critical and largely defines the enzyme's specificity for cleaving after proline. researchgate.netnih.gov The S2 subsite has a strong preference for small, uncharged amino acids, with glycine being optimal. researchgate.net In DPP-IV, the N-terminal amine of the P2 glycine is recognized by a pair of conserved glutamate (B1630785) residues (Glu205 and Glu206) in the S2 subsite, forming crucial salt bridges that anchor the substrate. nih.govresearchgate.net

These specific interactions in the S1 and S2 subsites serve to:

Selectively bind substrates containing the X-Pro motif at their N-terminus.

Correctly orient the scissile amide bond between the proline and the AMC group relative to the catalytic triad (Ser, His, Asp) in the enzyme's active site. proteopedia.orgnih.gov

Induce conformational changes in some enzymes. Prolyl endopeptidases, for example, operate via an induced-fit mechanism where substrate binding causes a large-scale domain movement, enclosing the active site and aligning the catalytic residues for efficient hydrolysis. nih.govsemanticscholar.orgresearchgate.net

The sequence of the dipeptide can also influence the preferred conformation of the substrate itself. Studies on Gly-Pro and Pro-Gly dipeptides show they adopt distinct secondary structures, such as extended β-strands or β-turns, which may pre-organize the substrate for optimal binding within the confines of the enzyme's active site. nih.gov

Spectroscopic Analysis of Enzyme-H-Gly-DL-Pro-AMC.TsOH Complexes

Spectroscopic analysis is central to the use of H-Gly-DL-Pro-AMC as a reporter substrate. The underlying principle is a phenomenon related to fluorescence quenching. biosyntan.de In the intact substrate molecule, the fluorescence of the 7-amino-4-methylcoumarin (AMC) moiety is effectively quenched by the attached Gly-Pro dipeptide. While the exact mechanism of this intramolecular quenching is complex, it results in the substrate having very low native fluorescence. researchgate.net

Upon enzymatic cleavage of the amide bond between proline and the AMC amine, the fluorophore is liberated. The free AMC molecule is highly fluorescent, with characteristic excitation and emission maxima. aatbio.commedchemexpress.com This enzymatic reaction leads to a significant increase in fluorescence intensity over time, which can be monitored with a spectrofluorometer.

Excitation Wavelength (λex): ~350-380 nm medchemexpress.combiosyntan.de

Emission Wavelength (λem): ~450-465 nm medchemexpress.combiosyntan.denih.gov

This process is distinct from Förster Resonance Energy Transfer (FRET), which involves the non-radiative transfer of energy between two different chromophores (a donor and an acceptor). thno.orgbachem.com H-Gly-DL-Pro-AMC is a single-fluorophore system where the enzymatic activity is detected by the de-quenching or release of the fluorescent group. biosyntan.de The high signal-to-background ratio achieved upon cleavage makes this a highly sensitive assay format. nih.gov The change in the spectroscopic properties of the coumarin (B35378) group upon cleavage is the basis for nearly all kinetic assays involving this substrate.

Computational Modeling of Enzyme-Substrate Docking and Molecular Dynamics Simulations

Computational methods, including molecular docking and molecular dynamics (MD) simulations, provide atomic-level insights into the binding of H-Gly-DL-Pro-AMC to its target enzymes. These techniques complement experimental data by visualizing and analyzing the transient interactions that govern substrate recognition and catalysis.

Molecular Docking is used to predict the preferred binding orientation of the substrate within the enzyme's active site. For a Gly-Pro substrate, docking studies can confirm that the proline side chain settles into the hydrophobic S1 pocket and the glycine residue is positioned in the S2 subsite. nih.govlupinepublishers.com These models can identify key intermolecular interactions, such as hydrogen bonds and salt bridges between the substrate and specific amino acid residues (e.g., the interaction between the glycine's amino group and the glutamates in DPP-IV's S2 pocket). nih.govresearchgate.netlupinepublishers.com

Molecular Dynamics (MD) Simulations offer a more dynamic picture. An MD simulation tracks the movements of all atoms in the enzyme-substrate complex over time, revealing the flexibility of both the enzyme and the substrate. chemrxiv.orgnih.gov Studies on prolyl oligopeptidase have shown that the substrate does not remain in a single, fixed position but may transition between several favorable locations within the binding pocket. chemrxiv.org MD simulations are crucial for understanding:

Conformational Changes: Visualizing the induced-fit mechanism, where the binding of the substrate triggers domain movements that close the active site. researchgate.net

Substrate Pathways: Identifying potential channels or "gates" through which the substrate enters and accesses the buried active site of enzymes like prolyl oligopeptidase. nih.govresearchgate.net

Water Molecule Dynamics: Observing the role of water molecules in the active site, which are essential for the final hydrolytic (deacylation) step of the catalytic cycle.

Binding Energetics: Calculating the free energy of binding, which helps to quantify the affinity of the substrate for the enzyme.

Together, these computational approaches provide a powerful framework for rationalizing experimentally observed kinetic data and for guiding the design of more specific substrates or potent enzyme inhibitors. chemrxiv.orgnih.gov

Impact of the Tosylate Counterion on Enzyme-Substrate Binding and Reaction Microenvironment

The H-Gly-DL-Pro-AMC substrate is supplied as a tosylate (p-toluenesulfonate, TsOH) salt. In this form, the negatively charged tosylate anion serves as the counterion for the positively charged N-terminal ammonium (B1175870) group of the glycine residue. Its primary and most critical role is practical: to ensure the substrate is a stable, crystalline solid that is readily soluble in aqueous buffers used for enzyme assays.

Specific Ion Effects: While less common, some enzymes can be sensitive to specific ions. However, there is limited evidence to suggest that tosylate has a specific, direct inhibitory or activating effect on prolyl peptidases at the concentrations typically used in assays. Its effects are likely overshadowed by the much higher concentrations of ions from the buffer itself (e.g., phosphate, Tris).

Methodological Applications and Assay Development

Development of High-Throughput Screening (HTS) Assays for Peptidase Modulators

The chemical compound H-Gly-DL-Pro-AMC.TsOH, often referred to as Gly-Pro-AMC, serves as a highly sensitive fluorogenic substrate for the enzyme dipeptidyl peptidase IV (DPP-IV). aatbio.comfishersci.comglpbio.com DPP-IV is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides and is a therapeutic target for type II diabetes. aatbio.combpsbioscience.com The properties of Gly-Pro-AMC make it exceptionally well-suited for the development of high-throughput screening (HTS) assays aimed at discovering and characterizing peptidase modulators, particularly DPP-IV inhibitors. aatbio.com

The assay's suitability for HTS is based on its simplicity, speed, and sensitivity. aatbio.com Assays using Gly-Pro-AMC are typically homogeneous, requiring only a single addition of the reagent to the test samples, which simplifies automation and reduces processing time. aatbio.com The enzymatic reaction produces a highly fluorescent molecule, 7-Amino-4-methylcoumarin (B1665955) (AMC), which can be readily detected and quantified using standard fluorescence readers. anaspec.commedchemexpress.com The signal develops rapidly, with maximal sensitivity often achieved within 20 to 30 minutes, and remains stable, providing a reliable window for measurement. aatbio.com

The enhanced sensitivity of the Gly-Pro-AMC assay compared to older colorimetric methods allows researchers to use smaller quantities of the target enzyme, which can be a significant advantage when working with rare or expensive peptidases. aatbio.com This efficiency helps in maintaining appropriate Z' values, a statistical indicator of assay quality and robustness in HTS. aatbio.com Researchers have successfully established HTS methods using this substrate to screen for DPP-IV inhibitors from various sources, including natural alkaloids, by using human plasma as a readily available source of the enzyme. nih.govresearchgate.net

Optimization of In Vitro Enzymatic Assay Conditions Using this compound

The optimization of in vitro enzymatic assays using this compound is critical for ensuring accurate and reproducible kinetic measurements. Key parameters that require careful optimization include buffer composition, pH, substrate concentration, and the presence of any necessary cofactors. For instance, a common assay buffer for DPP-IV activity is 50 mM Tris-HCl at a pH of 7.5, supplemented with 1.0 mM DTT. aatbio.com The substrate itself is typically prepared as a stock solution and then diluted to a final working concentration in the range of 50 to 100 µM for the assay. aatbio.com

A crucial aspect of assay optimization is the determination of the enzyme's kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These values provide insight into the enzyme's affinity for the substrate and its catalytic efficiency. The catalytic efficacy (Vmax/Km or kcat/Km) is often used to compare the performance of different substrates or the activity of an enzyme under various conditions. For example, in a study using human plasma as the enzyme source, the catalytic efficacy for Gly-Pro-AMC hydrolysis by DPP-IV was determined to be 0.09 min-1. nih.govresearchgate.net

Comparing Gly-Pro-AMC with structurally related substrates is also a component of optimization and specificity analysis. Studies on the antiplasmin-cleaving enzyme (APCE), another prolyl-specific serine proteinase, revealed significant differences in substrate preference. The catalytic efficiency of APCE for Gly-Pro-AMC was found to be substantially lower than for other substrates like Z-Gly-Pro-AMC, whereas DPP-IV cleaved Gly-Pro-AMC with an efficiency approximately 30-fold higher than that of APCE. nih.gov This highlights the importance of empirical testing to select the optimal substrate for a specific peptidase.

| Enzyme Source | Substrate | Km (µM) | kcat/Km (M-1s-1) | Reference |

| APCE | Gly-Pro-AMC | 1400 ± 200 | 250 ± 20 | nih.gov |

| APCE | Z-Gly-Pro-AMC | 110 ± 10 | 1500 ± 100 | nih.gov |

| DPPIV | Gly-Pro-AMC | 120 ± 20 | 7400 ± 700 | nih.gov |

Adaptation for Ex Vivo Tissue and Cell Extract Analysis of Peptidase Activity

The robust nature of assays based on this compound allows for their successful adaptation to measure peptidase activity in complex biological matrices such as tissue homogenates and cell extracts. aatbio.com This capability is vital for understanding the physiological roles of peptidases and for preclinical studies of their inhibitors.

The substrate has been effectively used to quantify DPP-IV activity in human plasma, which contains a multitude of proteins and potential interfering substances. nih.govresearchgate.net This demonstrates the assay's specificity and resilience, enabling its use as a tool to screen for enzyme inhibitors directly in a relevant biological fluid. nih.govresearchgate.net

Beyond plasma, the assay has been applied to solid tissue samples. For example, researchers have used a Suc-Gly-Pro-AMC substrate, a close analogue, to measure the activity of prolyl endopeptidase (PREP) in liver tissue homogenates from mice. medchemexpress.com Furthermore, direct measurements of DPP-IV activity using Gly-Pro-AMC have been performed on cell lysates. A comparative study quantified DPP-IV hydrolysis rates in lysates from human renal proximal tubule epithelial cells (RPTEC/TERT1) and human umbilical vein endothelial cells (HUVEC). researchgate.net The results showed markedly different activity levels between the two cell types, underscoring the substrate's utility in cell-based biological investigations. researchgate.net The specific DPP-IV inhibitor sitagliptin (B1680988) was used in this study to confirm that DPP-IV was the primary enzyme responsible for substrate hydrolysis in the RPTEC/TERT1 lysate. researchgate.net

| Biological Sample | Enzyme | Hydrolysis Rate | Reference |

| RPTEC/TERT1 Cell Lysate | DPP-IV | 20.2 nmol/min/mg | researchgate.net |

| HUVEC Cell Lysate | DPP-IV | 0.58 nmol/min/mg | researchgate.net |

| Recombinant Human DPP-IV | DPP-IV | 24.3 µmol/min/mg | researchgate.net |

Application in Protein Engineering and Directed Evolution Studies of Peptidases

Protein engineering and directed evolution are powerful methodologies used to create novel enzymes with improved or altered properties, such as enhanced stability, altered substrate specificity, or increased catalytic activity. nih.govnih.govwhiterose.ac.uk A cornerstone of directed evolution is the ability to screen vast libraries of protein variants to identify rare mutants possessing the desired characteristics. nih.gov This necessitates the use of sensitive and efficient high-throughput screening assays.

Fluorogenic substrates like this compound are invaluable tools in this context. nih.gov The simple "mix-and-measure" format of the assay allows for the rapid and continuous monitoring of peptidase activity directly in microtiter plates, which is the standard format for screening mutant libraries. aatbio.comnih.gov The high sensitivity of fluorescence detection enables the identification of even modest improvements in enzymatic activity, which can be accumulated over successive rounds of evolution. nih.gov

While specific published examples detailing the use of this compound in a directed evolution campaign for a particular peptidase are not prominent, its characteristics align perfectly with the requirements of such studies. The ability to rapidly profile the activity of thousands of peptidase variants against a specific peptide sequence (Gly-Pro) makes this substrate an ideal screening tool. It can be used to evolve peptidases with either increased activity towards the Gly-Pro motif or altered specificity, by screening for variants that gain or lose the ability to cleave the substrate. nih.gov

Integration with Other Analytical Techniques for Complex Proteolytic Mixture Analysis

For a more comprehensive analysis of complex proteolytic systems, the fluorogenic assay using this compound can be strategically integrated with other, more information-rich analytical techniques. For example, it can serve as a powerful primary screening tool to quickly identify samples or conditions that cause a change in peptidase activity.

Samples identified as "hits" in the initial screen can then be subjected to in-depth analysis using methods like mass spectrometry (MS) or high-performance liquid chromatography (HPLC). These techniques can provide detailed information on the identities of the active proteases (proteomics), the specific cleavage sites within protein substrates (degradomics), and the absolute quantification of various peptides and proteins in the mixture. This integrated, multi-tiered approach leverages the high-throughput capacity of the fluorogenic assay and the detailed molecular resolution of advanced analytical platforms, providing a more complete understanding of complex proteolytic processes.

Structure Activity Relationship Sar Studies and Probe Design

Systematic Modification of the H-Gly-DL-Pro-AMC.TsOH Peptide Sequence to Alter Enzyme Specificity

The dipeptide sequence, Gly-Pro, is the primary determinant of enzyme specificity for H-Gly-DL-Pro-AMC. This sequence is a well-established recognition motif for dipeptidyl peptidase IV (DPP-IV), a serine protease that cleaves N-terminal dipeptides from polypeptides with L-proline or L-alanine at the penultimate (P1) position. aatbio.com Systematic modifications of this sequence can significantly alter the substrate's affinity and selectivity for DPP-IV and other peptidases.

The P1 position, occupied by proline in this substrate, is critical for binding to the S1 subsite of the enzyme's active site. The rigid, cyclic structure of proline is highly favored by DPP-IV. nih.gov Replacing proline with other amino acids can drastically reduce the rate of cleavage by DPP-IV. For instance, while alanine (B10760859) is also accepted at the P1 position, other substitutions generally lead to a significant loss of activity.

The P2 position, occupied by glycine (B1666218), interacts with the S2 subsite of the enzyme. While there is more tolerance for substitutions at this position compared to the P1 position, the nature of the amino acid here still influences the kinetics of the enzymatic reaction. Studies on various DPP-IV substrates have shown that small, uncharged amino acids are generally preferred at the P2 position. Modifications at this position can be used to fine-tune the substrate's properties or to investigate the specificity of other proline-specific peptidases. brieflands.com

Below is a table summarizing the effects of hypothetical modifications to the Gly-Pro sequence on DPP-IV activity, based on known SAR principles for this enzyme class.

| P2 Position (Glycine) Modification | P1 Position (Proline) Modification | Predicted Effect on DPP-IV Cleavage | Rationale |

|---|---|---|---|

| Alanine | Proline | High activity, potentially slightly altered Km/kcat | Small, neutral amino acid at P2 is well-tolerated. |

| Glycine | Alanine | High activity | Alanine is a known acceptable residue at the P1 position for DPP-IV. aatbio.com |

| Valine | Proline | Reduced activity | Bulkier side chain at P2 may cause steric hindrance in the S2 subsite. |

| Glycine | Hydroxyproline | Reduced activity | Modification to the proline ring can affect the fit within the S1 subsite. |

| Aspartic Acid | Proline | Significantly reduced or no activity | Charged side chain at P2 is generally not favored by DPP-IV. |

Investigation of the Linker and Fluorophore Modifications on Substrate Performance

The performance of a fluorogenic substrate is not only dependent on the peptide sequence but also on the properties of the fluorophore and the linker connecting it to the peptide. In this compound, the fluorophore is 7-amino-4-methylcoumarin (B1665955) (AMC). AMC is a widely used fluorophore that is essentially non-fluorescent when its amino group is part of an amide bond. binghamton.edu Upon enzymatic cleavage of the Pro-AMC bond, the free AMC is released, resulting in a significant increase in fluorescence, which can be monitored to quantify enzyme activity. researchgate.net

Modifications to the fluorophore can be made to alter the photophysical properties of the substrate, such as the excitation and emission wavelengths, quantum yield, and photostability. For example, replacing AMC with 7-amino-4-trifluoromethylcoumarin (AFC) results in a shift of the excitation and emission spectra to longer wavelengths, which can be advantageous in reducing background fluorescence from biological samples. nih.govnih.gov The choice of fluorophore can also impact the substrate's kinetic parameters, as the fluorophore itself can interact with the enzyme.

The linker, in this case a direct amide bond between the proline's carboxyl group and the amine of AMC, is also a critical component. While direct amide linkages are common, the introduction of spacer arms could potentially alter the substrate's positioning within the active site of the enzyme. biosyn.com However, for dipeptidyl peptidases like DPP-IV, which cleave directly after the P1 residue, a direct linkage is often optimal.

The following table compares AMC with other potential fluorophores for use in similar peptidase substrates.

| Fluorophore | Typical Excitation (nm) | Typical Emission (nm) | Key Advantages | Potential Disadvantages |

|---|---|---|---|---|

| AMC (7-amino-4-methylcoumarin) | ~350-380 | ~440-460 | High fluorescence turn-on ratio, well-established. binghamton.eduanaspec.com | Excitation in the UV range can cause higher background fluorescence. |

| AFC (7-amino-4-trifluoromethylcoumarin) | ~400 | ~505 | Longer wavelengths reduce background fluorescence. nih.gov | May alter enzyme kinetics compared to AMC. |

| Rhodamine 110 | ~490 | ~520 | High quantum yield and photostability. | Larger molecule, may cause more steric hindrance. |

Rational Design of this compound Analogs for Specific Peptidase Targeting

Rational design of analogs of this compound involves making targeted chemical modifications to achieve a desired biological effect, such as increased specificity for a particular peptidase. This process relies on an understanding of the three-dimensional structure of the target enzyme's active site and the SAR of existing substrates. nih.govnih.gov

To design an analog that is more specific for an enzyme other than DPP-IV, one could modify the P1 and P2 positions based on the known substrate preferences of the target enzyme. For example, some prolyl endopeptidases prefer a larger hydrophobic residue at the P2 position. researchgate.net Therefore, replacing glycine with an amino acid like phenylalanine or leucine (B10760876) could potentially shift the analog's specificity towards such an enzyme.

Another strategy is to introduce non-standard amino acids or chemical moieties that can form specific interactions with residues in the target enzyme's active site that are not present in DPP-IV. This could involve, for example, adding a group that can form a hydrogen bond with a specific residue in the S2 subsite of the target enzyme. Computational methods, such as molecular docking, can be employed to predict how different analogs will bind to the active sites of various enzymes, thereby guiding the synthetic efforts. plos.org

An important aspect of rational design is also the development of inhibitors. By modifying the scissile amide bond or replacing the fluorophore with a group that forms a covalent or tight-binding non-covalent interaction with the active site, the substrate can be converted into an inhibitor. nih.gov

Contribution of the DL-Proline Configuration to Substrate Conformation and Enzyme Fit

The presence of a racemic mixture of proline (DL-Proline) in this compound has significant implications for its use as a substrate. Most enzymes, including DPP-IV, are highly stereospecific. DPP-IV specifically recognizes and cleaves peptides containing L-proline at the P1 position. aatbio.com The D-enantiomer, D-proline, will not be cleaved and may act as a competitive inhibitor of the enzyme, as it can still bind to the active site but cannot be properly oriented for catalysis.

Consequently, only the H-Gly-L-Pro-AMC component of the racemic mixture will be effectively hydrolyzed by DPP-IV. The H-Gly-D-Pro-AMC component will likely have a much lower affinity or act as an inhibitor. This means that for quantitative enzymatic assays, the concentration of the active L-substrate is only half of the total concentration of the this compound used. This must be taken into account when calculating kinetic parameters.

Influence of the Tosylate Anion on Substrate Stability and Biochemical Reactivity

The tosylate (p-toluenesulfonate) anion in this compound serves as a counter-ion to the positively charged N-terminal amino group of the glycine residue. The choice of counter-ion can have a significant impact on the physicochemical properties of a peptide, such as its solubility, stability, and ease of handling. nih.govnih.gov

Tosylate is a large, non-coordinating anion derived from a strong acid (p-toluenesulfonic acid). Its presence can confer several advantages:

Improved Solubility: Peptide tosylate salts are often more soluble in aqueous buffers compared to the free base or other salt forms, which is crucial for preparing stock solutions and performing biochemical assays. google.comgoogle.com

Enhanced Stability: The formation of a salt with a strong acid like p-toluenesulfonic acid can increase the stability of the solid peptide by preventing degradation pathways that might be initiated by the free amine.

Crystallinity and Handling: Tosylate salts of small molecules and peptides are often crystalline and non-hygroscopic, which makes them easier to weigh accurately and handle in a laboratory setting. google.com

While the tosylate anion itself is not expected to directly participate in the enzymatic reaction, its influence on the substrate's solubility and stability indirectly affects its biochemical reactivity by ensuring that the substrate is available in a consistent and active form in the assay solution. researchgate.net The choice of counter-ion is an important consideration in the formulation of any peptide-based reagent. ambiopharm.com

Biological Contexts and Research Implications

Role of DPP-IV and FAP Activity in Cellular and Molecular Pathways

Dipeptidyl Peptidase-IV (DPP-IV, also known as CD26) and Fibroblast Activation Protein (FAP) are closely related transmembrane serine proteases belonging to the S9 family of peptidases. nih.govfrontiersin.org While they share structural similarities and the ability to cleave proline-containing peptides, their expression patterns and physiological roles are distinct, placing them in unique cellular and molecular pathways.

DPP-IV is widely expressed on the surface of various cell types, including epithelial, endothelial, and lymphoid cells, and also circulates in a soluble form in plasma. aatbio.com It plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). abcam.comaatbio.com Beyond its metabolic function, DPP-IV is involved in immune regulation and signal transduction. aatbio.com

FAP expression, in contrast, is highly restricted in healthy adult tissues. nih.gov Its expression is dramatically upregulated in areas of tissue remodeling, such as wound healing, and in the stromal cells of many epithelial cancers, particularly cancer-associated fibroblasts (CAFs). nih.govfrontiersin.orgresearchgate.net FAP possesses both exopeptidase and a unique endopeptidase (gelatinase) activity, allowing it to cleave denatured type I collagen. nih.govresearchgate.net This enzymatic function implicates FAP in extracellular matrix degradation, tumor invasion, and fibrosis. nih.gov

The distinct yet overlapping functions of these enzymes highlight their importance in a variety of signaling and metabolic pathways. The ability of H-Gly-DL-Pro-AMC.TsOH to serve as a substrate for both allows researchers to probe the "DPP-IV-like" activity within a given biological context.

| Feature | Dipeptidyl Peptidase-IV (DPP-IV) | Fibroblast Activation Protein (FAP) |

| Common Name | CD26 | Seprase |

| Primary Location | Widely expressed (epithelial, endothelial, lymphoid cells); soluble form in plasma. aatbio.com | Restricted in healthy tissue; high expression in tumor stroma, wound healing sites. nih.gov |

| Key Cellular Roles | Glucose metabolism, immune regulation, T-cell activation, signal transduction. aatbio.com | Extracellular matrix remodeling, fibrosis, tumor growth, and invasion. nih.govresearchgate.net |

| Primary Enzymatic Activity | Post-proline dipeptidyl peptidase. aatbio.com | Post-proline dipeptidyl peptidase and endopeptidase (gelatinase). nih.govresearchgate.net |

| Key Substrates | Incretin hormones (e.g., GLP-1), chemokines, neuropeptides. abcam.comaatbio.com | Denatured type I collagen, gelatin, various neuropeptides. researchgate.net |

Use of this compound in Understanding Proteolytic Networks

Proteolysis is a fundamental biological process governed by a complex web of proteases and their inhibitors, often referred to as the proteolytic network. Understanding this network requires tools that can measure the activity of specific enzymes within a complex biological sample, such as cell lysates or tissue homogenates. ucsf.edu Fluorogenic substrates like this compound are essential for this purpose. nih.govnih.gov

Because proteases represent a large family of enzymes with often overlapping specificities, dissecting the contribution of a single protease can be challenging. ucsf.edu The defined specificity of this compound for enzymes that cleave Gly-Pro sequences allows researchers to isolate and quantify a specific type of proteolytic activity. fishersci.comaatbio.com By measuring the rate of AMC release from this substrate in a biological sample, scientists can gain insight into the functional state of enzymes like DPP-IV and FAP. This approach is particularly powerful when combined with specific inhibitors to confirm the identity of the enzyme responsible for the observed activity. researchgate.net This allows researchers to map the activity of these specific peptidases within the broader proteolytic landscape and understand how their function changes in response to cellular signals, disease progression, or therapeutic intervention.

Application in Investigating Enzyme Roles in Disease Models (Pre-clinical, in vitro models)

The link between DPP-IV and FAP activity and various pathologies makes this compound a critical tool in preclinical and in vitro disease models. Assays using this substrate provide a quantitative measure of enzyme activity, which is often more informative than protein expression levels alone, as many proteases are regulated post-translationally. nih.gov

In metabolic disease research, DPP-IV is a major therapeutic target for type II diabetes. abcam.comaatbio.com this compound is routinely used in high-throughput screening assays to identify and characterize novel DPP-IV inhibitors. aatbio.com In in vitro models using cell lysates, such as those from renal proximal tubule epithelial cells (RPTEC/TERT1), the substrate is used to measure DPP-IV activity and confirm the efficacy of inhibitors like sitagliptin (B1680988). researchgate.net

In oncology and fibrosis research, the focus is often on FAP. Its high expression on cancer-associated fibroblasts makes it a target for both diagnostics and therapy. researchgate.net In preclinical models, substrates like Suc-Gly-Pro-AMC (a variant of Gly-Pro-AMC) are used to measure FAP activity in cell-based assays and tissue homogenates. medchemexpress.com For example, this substrate can be used to quantify FAP activity in glioma cell lines or to assess the efficacy of FAP inhibitors in development. researchgate.netmedchemexpress.com

| Disease Model | Target Enzyme | Application of this compound | Research Goal |

| Type II Diabetes | DPP-IV | High-throughput screening of compound libraries; measuring enzyme activity in cell lysates. aatbio.com | Discovery and characterization of new DPP-IV inhibitors. aatbio.comresearchgate.net |

| Cancer (e.g., Glioma) | FAP | Cell-based fluorescent assays to measure FAP activity on tumor cells. medchemexpress.com | Screening for FAP inhibitors; understanding the role of FAP in tumor microenvironment. researchgate.net |

| Liver Fibrosis | FAP / DPP-IV | Measuring enzyme activity in liver tissue homogenates from animal models. medchemexpress.com | Investigating the role of prolyl peptidases in fibrosis progression. |

| Rheumatoid Arthritis | DPP-IV | Assessing enzymatic activity in synovial fluid or fibroblast-like synoviocytes. | To understand the contribution of DPP-IV to inflammation and joint destruction. |

Contribution to the Discovery and Characterization of Novel Peptidase Enzymes

The discovery of new enzymes is crucial for understanding biology and developing new biotechnological tools. Fluorogenic substrate libraries, which include peptides like this compound, are powerful tools for this discovery process. nih.govucsf.edu

The process typically involves high-throughput screening of biological samples (e.g., microbial extracts, tissue homogenates) or recombinant protein libraries against a panel of substrates. If a sample shows significant activity against this compound, it indicates the presence of an unknown enzyme with DPP-IV- or FAP-like specificity.

Once a novel activity is identified, this compound becomes an essential tool for the purification and biochemical characterization of the new peptidase. Researchers can use the substrate to track the enzymatic activity through various chromatography steps. After purification, the substrate is used to determine key enzymatic parameters, such as:

Kinetic Constants: Michaelis-Menten constant (Km) and catalytic rate (kcat), which describe the enzyme's affinity for the substrate and its turnover rate.

Optimal Conditions: Determining the optimal pH and temperature for enzyme activity.

Inhibitor Profiling: Assessing the enzyme's sensitivity to a panel of known protease inhibitors to help classify it within a particular protease family.

This systematic approach, enabled by sensitive fluorogenic substrates, allows for the efficient discovery and functional annotation of previously uncharacterized enzymes from across the proteome. ucsf.edu

Utility in Fundamental Biochemical and Cell Biology Research

Beyond its role in drug discovery and disease models, this compound is a workhorse substrate for fundamental research in biochemistry and cell biology. The continuous nature of the fluorogenic assay allows for the convenient and rapid evaluation of enzyme kinetics in real-time. nih.gov

In Biochemistry: The substrate is fundamental for mechanism-of-action studies of enzymes and their inhibitors. For instance, it is used to determine the IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%) for newly synthesized compounds targeting DPP-IV, DPP8, DPP9, and FAP. frontiersin.org This quantitative data is essential for structure-activity relationship (SAR) studies that guide the development of more potent and selective inhibitors.

In Cell Biology: this compound helps researchers probe the function and regulation of peptidases in cellular processes. It can be used to measure enzyme activity in different subcellular fractions to understand where an enzyme is active. For example, comparing the activity in membrane fractions versus the cytosol can confirm the localization of proteases like DPP-IV. It can also be used to visualize proteolytic activity in 3D cell culture models. For instance, fluorogenic substrates can be incorporated into hydrogels, allowing researchers to visualize where cells are degrading the matrix as they migrate, providing spatial and temporal information about protease function. umich.edu

Advanced Research Perspectives and Future Directions

Development of Multiplexed Assays Utilizing H-Gly-DL-Pro-AMC.TsOH and Other Probes

The development of multiplexed assays, where multiple enzymatic activities are measured simultaneously in a single sample, represents a significant advance in understanding complex biological processes. This compound is a valuable tool in this context due to the well-characterized spectral properties of its fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC). Upon cleavage by a target peptidase like Dipeptidyl Peptidase IV (DPP-IV) or Fibroblast Activation Protein (FAP), AMC is released and fluoresces with excitation and emission maxima around 350-380 nm and 440-460 nm, respectively. bpsbioscience.comglpbio.com

To create a multiplexed assay, H-Gly-DL-Pro-AMC can be combined with other fluorogenic substrates that release spectrally distinct fluorophores. This allows researchers to probe the activities of different peptidase families in parallel. For instance, a substrate for a caspase might release a rhodamine-based fluorophore (with longer wavelength excitation/emission), while a matrix metalloproteinase (MMP) substrate could be linked to a different coumarin (B35378) derivative. The key challenge lies in selecting fluorophores with minimal spectral overlap to allow for accurate deconvolution of the signals. This approach provides a more holistic view of the proteolytic landscape within a cell or tissue sample under specific conditions.

Table 1: Hypothetical Design for a 3-Plex Fluorogenic Peptidase Assay

| Target Peptidase | Substrate Backbone | Fluorophore | Approx. Ex/Em (nm) |

| FAP / DPP-IV | Gly-Pro | AMC | 360 / 460 |

| Caspase-3 | DEVD | Rhodamine 110 | 496 / 520 |

| Trypsin-like Protease | Gly-Gly-Arg | AMC Derivative | 405 / 490 |

Real-Time Imaging Applications of this compound in Complex Biological Systems

Visualizing enzyme activity in real-time within living cells and tissues offers profound insights into dynamic biological processes. This compound serves as a substrate for imaging the activity of FAP, a protease highly expressed in the stroma of many epithelial cancers, in wound healing, and in fibrotic diseases. nih.gov Its low expression in healthy tissues makes FAP an attractive biomarker. nih.gov

In an imaging application, the cell-permeable this compound substrate is introduced to a complex biological system, such as a 3D cell culture or a tissue slice. In areas with high FAP activity, the substrate is cleaved, releasing AMC. The localized accumulation of the fluorescent AMC product can be visualized using fluorescence microscopy, effectively creating a spatial map of FAP activity. This technique allows researchers to investigate how FAP activity changes in response to therapeutic agents or other stimuli in real-time, providing crucial information about the tumor microenvironment or the progression of fibrosis. amsbio.comnordicbiosite.com

Chemoenzymatic Synthesis of this compound and its Analogs

The synthesis of fluorogenic peptide substrates like this compound can be achieved through a combination of chemical and enzymatic methods, a field known as chemoenzymatic synthesis. researchgate.net This approach leverages the efficiency and specificity of enzymes for certain steps, while relying on robust chemical reactions for others.

A plausible chemoenzymatic route for this compound and its analogs could involve:

Enzymatic Peptide Bond Formation: A ligase enzyme could be used to couple Glycine (B1666218) to Proline. This method offers high stereoselectivity, ensuring the production of a specific L- or D-Proline containing dipeptide, which is crucial for tailoring substrate specificity. Reprogrammed sortase enzymes, for example, have been used for the site-specific conjugation of proteins and could be adapted for such syntheses. nih.gov

Chemical Coupling of Fluorophore: The resulting Gly-Pro dipeptide is then chemically coupled to 7-amino-4-methylcoumarin (AMC) using standard peptide coupling reagents like carbodiimides.

Synthesis of Analogs: This synthetic strategy is highly modular. By substituting the initial amino acids or using different fluorogenic amines, a wide array of analog substrates can be produced. For instance, incorporating unnatural amino acids could yield substrates with enhanced selectivity for FAP over other dipeptidyl peptidases. researchgate.net

This approach combines the stereo- and regioselectivity of enzymatic reactions with the broad applicability of chemical synthesis, facilitating the development of novel and more specific probes. researchgate.net

Integration of this compound Assays with Proteomics and Interactomics

To gain a systems-level understanding of peptidase function, data from functional assays using this compound can be integrated with proteomics and interactomics. An activity assay provides a measure of what a specific enzyme or enzyme family is doing, while proteomics identifies the proteins present, and interactomics maps their physical interactions.

For example, a researcher might use an this compound assay to screen a library of compounds and identify a potent inhibitor of FAP activity in a cancer cell line. To understand the broader consequences of this inhibition, the researcher could then employ proteomics (e.g., mass spectrometry) to compare the protein expression profiles of treated versus untreated cells. This might reveal that inhibiting FAP leads to changes in the abundance of extracellular matrix proteins or signaling molecules. Furthermore, techniques like co-immunoprecipitation or cross-linking mass spectrometry could be used to identify proteins that interact with FAP, providing a detailed map of its protein-protein interaction network. nih.gov This integrated approach connects enzymatic function to cellular protein networks, yielding more comprehensive biological insights.

Emerging Roles in Glycoprotease and Other Non-Canonical Peptidase Studies

While H-Gly-DL-Pro-AMC is a well-established substrate for prolyl-specific serine peptidases, its utility, or that of its analogs, in studying less-characterized enzymes is an area of active exploration. The strict Gly-Pro recognition motif is a defining feature for substrates of FAP. researchgate.net However, the broader applicability of this substrate to other peptidase classes, such as glycoproteases or other non-canonical peptidases, is not well-defined.

The study of these emerging enzyme classes is often hampered by a lack of specific substrates. The H-Gly-Pro-AMC scaffold represents a starting point for developing new tools. By screening this substrate against newly identified peptidases, researchers might uncover unexpected cross-reactivity, revealing novel enzymes with prolyl-cleaving activity. More powerfully, libraries of analogs based on the Gly-Pro-AMC structure, perhaps incorporating glycosylated amino acids or other post-translational modifications, could be synthesized and screened to develop the first specific fluorogenic probes for glycoproteases or other non-canonical targets.

Challenges and Opportunities in Developing Next-Generation Fluorogenic Peptidase Substrates

The development of next-generation fluorogenic substrates faces several challenges but also offers exciting opportunities for innovation. A primary challenge is achieving high specificity. nih.gov Many peptidases belong to large families with overlapping substrate specificities, making it difficult to design a probe that is cleaved by only one member. nih.govresearchgate.net For example, substrates for FAP can often be cleaved by other members of the dipeptidyl peptidase family. nih.gov

Another significant challenge is the development of probes suitable for in vivo imaging, which requires characteristics such as high chemical stability, cell permeability, low toxicity, and fluorescence in the near-infrared (NIR) range to minimize tissue autofluorescence and maximize penetration depth.

Despite these hurdles, numerous opportunities exist. The incorporation of unnatural amino acids into peptide substrates has proven to be a powerful strategy for dramatically improving selectivity. researchgate.net Furthermore, the design of "smart" activatable probes, which may require two distinct enzymatic cleavages or a specific pH change to fluoresce, can provide an additional layer of specificity. The combination of novel chemical probes with advanced imaging techniques, such as fluorescence lifetime imaging microscopy (FLIM), can provide more quantitative and robust measurements of enzyme activity in complex environments. researchgate.net

Table 2: Challenges and Opportunities in Fluorogenic Substrate Development

| Aspect | Challenges | Opportunities |

| Specificity | Cross-reactivity with closely related enzymes (e.g., FAP vs. PREP). nih.gov | Use of unnatural amino acids; counter-selection library strategies; development of activatable "smart" probes. researchgate.net |

| In Vivo Application | Poor cell/tissue permeability; limited stability; spectral properties outside the NIR window. | Design of NIR fluorophores; development of targeted delivery systems. |

| Detection | Low signal-to-noise ratio in complex biological samples; photobleaching. | Brighter and more photostable fluorophores; integration with advanced imaging modalities (e.g., FLIM). researchgate.net |

| Scope | Limited availability of specific substrates for non-canonical or newly discovered enzymes. | High-throughput screening of substrate libraries; chemoenzymatic synthesis of diverse probe analogs. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products